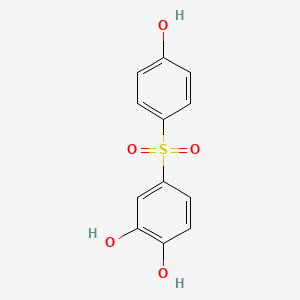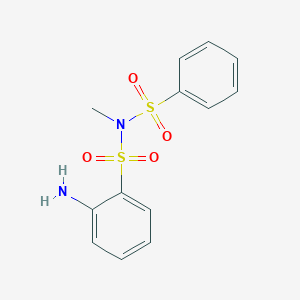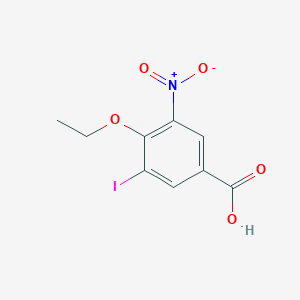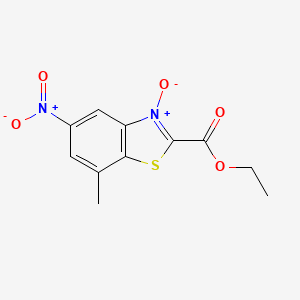![molecular formula C11H13ClF3NO3S B8044059 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid](/img/structure/B8044059.png)
4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid is a synthetic organic compound characterized by the presence of a sulfonic acid group, a butane chain, and a substituted aniline moiety. This compound is notable for its unique combination of functional groups, which confer specific chemical properties and reactivity patterns. It is used in various chemical and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid typically involves multiple steps:
Nitration and Reduction: The starting material, 2-chloro-5-(trifluoromethyl)aniline, is first nitrated to introduce a nitro group. This is followed by reduction to yield the corresponding amine.
Sulfonation: The amine is then reacted with butane-1-sulfonyl chloride under basic conditions to introduce the sulfonic acid group.
Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonic acid sites.
Oxidation and Reduction: The aniline moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The presence of the aniline group allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be synthesized.
Oxidized Products: Oxidation reactions can yield quinones or other oxidized forms of the aniline moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions, while the aniline moiety can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-Chloro-5-(trifluoromethyl)phenyl]butane-1-sulfonic acid
- 4-[2-Chloro-5-(trifluoromethyl)anilino]pentane-1-sulfonic acid
- 4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-phosphonic acid
Uniqueness
4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid is unique due to the specific combination of its functional groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly useful in various applications.
Eigenschaften
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3NO3S/c12-9-4-3-8(11(13,14)15)7-10(9)16-5-1-2-6-20(17,18)19/h3-4,7,16H,1-2,5-6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRJAUOUQSTNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NCCCCS(=O)(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tetracyclo[4.3.0.02,4.03,7]nonane-8-carbohydrazide](/img/structure/B8044022.png)
![2-[3-[Chloro(difluoro)methoxy]phenyl]-3-oxo-4-pyrazol-1-ylbutanenitrile;hydrochloride](/img/structure/B8044023.png)


![Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B8044049.png)


